molecular formula C19H34OSi B14628350 1-Methyl-2-tributylsilyloxybenzene CAS No. 54577-25-2

1-Methyl-2-tributylsilyloxybenzene

Cat. No.: B14628350
CAS No.: 54577-25-2
M. Wt: 306.6 g/mol
InChI Key: HXCDVCXIEBYPOX-UHFFFAOYSA-N
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Description

1-Methyl-2-tributylsilyloxybenzene is an organic compound with the molecular formula C19H34OSi and a molecular weight of 306.5582 g/mol . This compound is characterized by the presence of a silyloxy group attached to a benzene ring, which is further substituted with a methyl group. The compound’s structure and properties make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Methyl-2-tributylsilyloxybenzene typically involves the reaction of 1-methyl-2-hydroxybenzene with tributylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl chloride. The general reaction scheme is as follows:

1-Methyl-2-hydroxybenzene+TributylchlorosilaneThis compound+HCl\text{1-Methyl-2-hydroxybenzene} + \text{Tributylchlorosilane} \rightarrow \text{this compound} + \text{HCl} 1-Methyl-2-hydroxybenzene+Tributylchlorosilane→this compound+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-2-tributylsilyloxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silyloxybenzoquinones.

    Reduction: Reduction reactions can convert the silyloxy group to a hydroxyl group.

    Substitution: The silyloxy group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-2-tributylsilyloxybenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Methyl-2-tributylsilyloxybenzene exerts its effects involves the interaction of the silyloxy group with various molecular targets. The silyloxy group can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. The pathways involved include the formation of silyl ethers, silyl enol ethers, and other silylated intermediates.

Comparison with Similar Compounds

1-Methyl-2-tributylsilyloxybenzene can be compared with other silyloxybenzene derivatives, such as 1-Methyl-2-trimethylsilyloxybenzene and 1-Methyl-2-tert-butyldimethylsilyloxybenzene. These compounds share similar structural features but differ in the size and steric hindrance of the silyl groups. The uniqueness of this compound lies in its specific silyl group, which imparts distinct reactivity and properties.

Similar compounds include:

  • 1-Methyl-2-trimethylsilyloxybenzene
  • 1-Methyl-2-tert-butyldimethylsilyloxybenzene
  • 1-Methyl-2-dimethylsilyloxybenzene

These compounds are used in similar applications but may exhibit different reactivity and stability profiles due to variations in their silyl groups.

Properties

CAS No.

54577-25-2

Molecular Formula

C19H34OSi

Molecular Weight

306.6 g/mol

IUPAC Name

tributyl-(2-methylphenoxy)silane

InChI

InChI=1S/C19H34OSi/c1-5-8-15-21(16-9-6-2,17-10-7-3)20-19-14-12-11-13-18(19)4/h11-14H,5-10,15-17H2,1-4H3

InChI Key

HXCDVCXIEBYPOX-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)(CCCC)OC1=CC=CC=C1C

Origin of Product

United States

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